1-(2,5-dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
Description
This compound features a triazolopyridazine core fused with a piperazine ring and a 2,5-dimethylbenzenesulfonyl group. The triazolopyridazine moiety is substituted at position 3 with a furan-2-yl group, contributing to its heteroaromatic character.
Properties
IUPAC Name |
6-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-15-5-6-16(2)18(14-15)31(28,29)26-11-9-25(10-12-26)20-8-7-19-22-23-21(27(19)24-20)17-4-3-13-30-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEIRCADNXQHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 438.5 g/mol. It incorporates various functional groups, including a piperazine core, a sulfonyl group, and heterocyclic triazole-pyridazine moieties. These structural components contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O3S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1060227-70-4 |
| Purity | ≥ 95% |
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in several therapeutic areas, particularly in neurology and oncology. The following sections summarize key findings from recent studies.
Anticonvulsant Activity
A study investigating the anticonvulsant properties of related piperazine derivatives revealed that compounds with similar structural motifs exhibit significant activity in seizure models. For instance, derivatives were evaluated using the maximal electroshock seizure (MES) test, showing effective ED50 values comparable to established anticonvulsants like phenobarbital .
Antitumor Activity
Preliminary investigations into the antitumor effects of sulfonamide-containing compounds have shown promising results. In vitro assays demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2,5-dimethylbenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has been correlated with specific structural features:
- Sulfonamide Group : Enhances solubility and bioavailability.
- Piperazine Core : Imparts flexibility and allows for interaction with biological targets.
- Triazole-Pyridazine Moiety : Contributes to receptor binding affinity and selectivity .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rodent models, the compound was administered at varying doses to assess its anticonvulsant efficacy. Results indicated a dose-dependent reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy .
Case Study 2: Cytotoxicity in Cancer Cells
A series of cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound effectively reduced cell viability at micromolar concentrations. The IC50 values were determined to be within a range that suggests further exploration for anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs include triazolopyridazine derivatives with variations in substituents (Table 1). These modifications significantly alter physicochemical and pharmacological profiles:
Substituent Effects on the Triazolopyridazine Core
- The pyridin-2-yl substituent may enhance metal-binding capacity compared to furan .
- 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine (868968-01-8) : The 2,5-dimethylphenyl group adds steric bulk, possibly reducing membrane permeability but improving selectivity via hydrophobic interactions .
- Target Compound : Replacing sulfanyl with sulfonyl increases polarity, likely improving solubility. The furan-2-yl group, being less basic than pyridin-2-yl, may reduce off-target interactions but limit metal coordination .
Piperazine and Sulfonyl Modifications
Piperazine derivatives are common in drug design for their conformational flexibility and basicity. The 2,5-dimethylbenzenesulfonyl group in the target compound may enhance metabolic resistance compared to simpler sulfonamides, as methyl groups hinder oxidative degradation .
Data Table: Structural and Hypothesized Properties of Triazolopyridazine Derivatives
| Compound ID | Substituents on Triazolopyridazine | Key Features | Hypothesized Impact |
|---|---|---|---|
| 868967-94-6 | 4-Fluorophenylmethylsulfanyl, pyridin-2-yl | Electron-withdrawing fluorine, sulfur linkage | Increased metabolic stability; potential CYP450 interactions |
| 868968-01-8 | 2,5-Dimethylphenylmethylsulfanyl, pyridin-2-yl | Steric hindrance from methyl groups | Improved selectivity via hydrophobic pockets; reduced solubility |
| Target Compound | 2,5-Dimethylbenzenesulfonyl, furan-2-yl | Sulfonyl group, furan heterocycle | Enhanced solubility; possible reduced off-target binding vs. pyridine analogs |
Research Findings and Limitations
- Solubility : Sulfonyl-containing derivatives generally exhibit higher aqueous solubility than sulfanyl analogs due to increased polarity .
- Binding Affinity : Pyridin-2-yl substituents in analogs (e.g., 868967-94-6) may offer stronger target engagement via metal coordination, whereas furan-2-yl could prioritize π-π interactions .
Limitations: Experimental validation is required to confirm these hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
